molecular formula C14H15N3O B162104 3-Ethoxy-4-aminoazobenzene CAS No. 126335-27-1

3-Ethoxy-4-aminoazobenzene

Cat. No. B162104
M. Wt: 241.29 g/mol
InChI Key: JLWJDTWUBQSMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-aminoazobenzene is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 3-Ethoxy-4-aminoazobenzene involves complex chemical reactions . For instance, the synthesis of a similar compound, 3-ethoxy-4-hydroxybenzyl alcohol, involves the use of Sodium Borohydride (NaBH4) and Amberlyst-15 resin .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-aminoazobenzene consists of 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

3-Ethoxy-4-aminoazobenzene can undergo various chemical reactions. For example, it can form complexes with other compounds, as demonstrated in a study investigating the complexation between 4-Aminoazobenzene and Cucurbit7uril .


Physical And Chemical Properties Analysis

3-Ethoxy-4-aminoazobenzene is a solid at room temperature . It has a flash point of 201.6ºC and a refractive index of 1.583 . More detailed physical and chemical properties can be obtained from specialized databases or experimental measurements .

Scientific Research Applications

Computational Studies

  • The computational study of 4-aminoazobenzene (AAB) derivatives, including those similar to 3-Ethoxy-4-aminoazobenzene, helps in understanding the factors influencing their carcinogenic activities. Density Functional Theory (DFT) and the semiempirical AM1 method have been used to investigate these compounds (Bhat, Garg, Trachtman & Bock, 2001).

Chemical Synthesis and Characterization

  • Aminoazobenzene derivatives, including those structurally similar to 3-Ethoxy-4-aminoazobenzene, have been synthesized and characterized for their potential as photoswitches in biology. Tetra-ortho-methoxy-substituted aminoazobenzene compounds show promise in forming azonium ions under physiological conditions and exhibit red-light photoswitching (Martínez-López et al., 2019).

Impact on DNA Synthesis

  • DNA modified with carcinogenic azo dyes, including those structurally akin to 3-Ethoxy-4-aminoazobenzene, have been used to study the effects on DNA replication. These studies revealed that such modifications can significantly inhibit DNA synthesis (Kojima, Degawa, Hashimoto & Tada, 1991).

Electrochemical Behavior

  • The electrochemical behavior of azobenzene derivatives has been studied, which is relevant for understanding the properties of similar compounds like 3-Ethoxy-4-aminoazobenzene. These studies involve investigating the reduction of the azo group to amino group in various media (Menek, Başaran, Turgut & Odabaşoǧlu, 2004).

Dye Synthesis and Application

  • Research on the synthesis of aminoazobenzene disperse dyes, similar to 3-Ethoxy-4-aminoazobenzene, explores their potential in various applications. The studies involve synthesizing dyes with different substituents and analyzing their color properties (Sunwoo et al., 1999).

Comparative Studies on Carcinogenicity

  • Comparative studies have been conducted on various azo dyes, including those similar to 3-Ethoxy-4-aminoazobenzene, to understand their carcinogenic potentials. These studies provide insights into the structural and electronic properties of these compounds and how they correlate with carcinogenic behavior (Bhat, Freeman, Velga, Sztandera, Trachtman & Bock, 2000).

Enzyme Induction and Mutagenicity

  • The induction of certain enzymes and mutagenicity of azobenzenes, including compounds like 3-Ethoxy-4-aminoazobenzene, has been studied to correlate with their carcinogenicity. These studies help in understanding the mechanisms behind their toxicological effects (Cheung, Puddicombe, Gray & Ioannides, 1994).

Safety And Hazards

3-Ethoxy-4-aminoazobenzene may pose certain hazards. For instance, it may be harmful if swallowed or inhaled, may cause an allergic skin reaction, and may be very toxic to aquatic life with long-lasting effects .

Future Directions

The field of azobenzenes, which includes compounds like 3-Ethoxy-4-aminoazobenzene, continues to inspire new research directions. Recent advancements include the synthesis of red-light-responsive azobenzenes and the emerging application areas of photopharmacology, photoswitchable adhesives, and biodegradable materials for drug delivery .

properties

IUPAC Name

2-ethoxy-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-18-14-10-12(8-9-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWJDTWUBQSMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038969
Record name Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-aminoazobenzene

CAS RN

126335-27-1
Record name Benzenamine, 2-ethoxy-4-(phenylazo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JF Esancy, HS Freeman, LD Claxton - Mutation Research/Reviews in …, 1990 - Elsevier
… Although 3-ethoxy-4-aminoazobenzene (E4AA) is clearly a potent mutagen, it is significantly less mutagenic than M4AA. Precipitation of E4AA occurs in both TA100 and TA98 at 1000/…
Number of citations: 40 www.sciencedirect.com
G de Aragão Umbuzeiro, H Freeman… - Food and chemical …, 2005 - Elsevier
Textile dyes can enter the water ecosystem through wastewater discharges potentially exposing humans through the consumption of water and food. The commercial disperse dye …
Number of citations: 122 www.sciencedirect.com
JC Kawalek, RK Hallmark… - Journal of the National …, 1983 - academic.oup.com
The effects of lithocholic acid on the mutagenicity of 24 aromatic amines in the Ames assay were examined. When lithocholic acid was added to the Salmonella/mammalian-microsome …
Number of citations: 30 academic.oup.com
LA Poirier, FJ de Serres - Journal of the National Cancer …, 1979 - academic.oup.com
The efficacy of several in vitro and in vivo assays to detect carcinogens from a list of compounds was evaluated. Salmonella and polymerase A-deficient Escherichia coli in vitro were the …
Number of citations: 71 academic.oup.com

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